Mad1 (6-21)

Descripción

BenchChem offers high-quality Mad1 (6-21) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mad1 (6-21) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

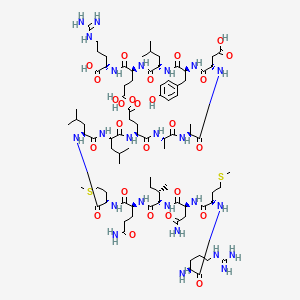

Fórmula molecular |

C84H140N24O26S2 |

|---|---|

Peso molecular |

1966.3 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C84H140N24O26S2/c1-13-43(8)66(108-80(131)59(38-62(87)111)107-73(124)52(28-32-135-11)96-69(120)48(85)16-14-30-92-83(88)89)81(132)100-49(22-25-61(86)110)71(122)99-53(29-33-136-12)74(125)103-57(36-42(6)7)77(128)104-55(34-40(2)3)75(126)97-50(23-26-63(112)113)70(121)95-44(9)67(118)94-45(10)68(119)102-60(39-65(116)117)79(130)106-58(37-46-18-20-47(109)21-19-46)78(129)105-56(35-41(4)5)76(127)98-51(24-27-64(114)115)72(123)101-54(82(133)134)17-15-31-93-84(90)91/h18-21,40-45,48-60,66,109H,13-17,22-39,85H2,1-12H3,(H2,86,110)(H2,87,111)(H,94,118)(H,95,121)(H,96,120)(H,97,126)(H,98,127)(H,99,122)(H,100,132)(H,101,123)(H,102,119)(H,103,125)(H,104,128)(H,105,129)(H,106,130)(H,107,124)(H,108,131)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

Clave InChI |

ZBAJHFNGYUVVPZ-ZJZZMTSFSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mad1 (6-21) Peptide: Sequence, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mad1 (6-21) peptide, a crucial segment of the Mitotic Arrest Deficient 1 (Mad1) protein. While Mad1 is widely recognized for its role in the spindle assembly checkpoint through its interaction with Mad2, this document focuses on a distinct and equally important function: its high-affinity interaction with the Sin3A PAH2 domain, a key event in transcriptional repression. This guide delves into the peptide's sequence, its intricate three-dimensional structure upon binding, the quantitative parameters of its interaction, and the experimental methodologies used for its characterization. Furthermore, it explores the signaling pathway in which this interaction is pivotal, offering insights for researchers and professionals in drug development.

Mad1 (6-21) Peptide Sequence

The Mad1 (6-21) peptide is a 16-amino acid fragment derived from the N-terminal region of the human Mad1 protein.[1] Its primary sequence is:

R-M-N-I-Q-M-L-L-E-A-A-D-Y-L-E-R [2][3]

This sequence is critical for its specific recognition and binding to the Paired Amphipathic Helix 2 (PAH2) domain of the transcriptional corepressor Sin3A.[2]

Structure of the Mad1 (6-21)-Sin3A PAH2 Complex

In its unbound state, the Mad1 (6-21) peptide is largely unstructured.[4] However, upon interaction with the Sin3A PAH2 domain, both molecules undergo a significant conformational change, a phenomenon known as coupled folding and binding.[4][5]

-

Mad1 (6-21) Peptide: Folds into a stable, amphipathic α-helix.[2][4][5] The hydrophobic face of this helix inserts into a deep hydrophobic pocket on the surface of the PAH2 domain.[2]

-

Sin3A PAH2 Domain: This domain, also partially unstructured when unbound, folds into a well-defined, left-handed, four-helix bundle.[2][4][5] This induced folding creates the binding pocket that accommodates the Mad1 (6-21) helix.[2]

This mutual folding transition results in a highly stable and specific protein-peptide complex.[5] The interaction buries a significant amount of solvent-accessible surface area, a characteristic of high-affinity binding.

Quantitative Analysis of the Mad1 (6-21)-Sin3A PAH2 Interaction

The binding of the Mad1 (6-21) peptide to the Sin3A PAH2 domain is a high-affinity interaction, as determined by quantitative biochemical assays.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~29 nM | Not specified, likely ITC or SPR | [2] |

This strong binding affinity underscores the biological significance of this interaction in mediating the recruitment of the Sin3A corepressor complex to specific gene promoters by Mad1.

Experimental Protocols

The determination of the binding affinity and thermodynamic parameters of the Mad1 (6-21) peptide interaction with the Sin3A PAH2 domain is typically achieved using Isothermal Titration Calorimetry (ITC). While the exact protocol from the original study is not detailed in the provided search results, a general, robust ITC protocol for a peptide-protein interaction is outlined below.

Isothermal Titration Calorimetry (ITC) Protocol for Mad1 (6-21) and Sin3A PAH2 Interaction

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Mad1 (6-21) peptide binding to the Sin3A PAH2 domain.

Materials:

-

Purified and lyophilized Mad1 (6-21) peptide.

-

Purified recombinant Sin3A PAH2 domain.

-

ITC instrument (e.g., MicroCal ITC200).

-

Dialysis buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

-

Degasser.

Procedure:

-

Sample Preparation:

-

Dissolve the Mad1 (6-21) peptide and the Sin3A PAH2 domain in the dialysis buffer.

-

Dialyze both samples extensively against the same dialysis buffer to ensure buffer matching, which is critical for minimizing heat of dilution effects.[6]

-

Determine the final concentrations of the peptide and protein accurately using a reliable method (e.g., UV-Vis spectroscopy for the protein and weighing for the peptide).

-

A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the peptide in the syringe is 100-500 µM (approximately 10-fold higher than the protein concentration).[6][7]

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles in the ITC cell and syringe.[8]

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).[8]

-

Load the Sin3A PAH2 domain solution into the sample cell (typically ~200 µL for low volume instruments).

-

Load the Mad1 (6-21) peptide solution into the injection syringe (typically ~40 µL).

-

Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the system to return to thermal equilibrium.[6] An initial small injection (e.g., 0.4 µL) is often included to remove any air from the syringe tip and is typically discarded during data analysis.

-

-

Data Acquisition and Analysis:

-

Initiate the titration. The instrument measures the heat change upon each injection of the peptide into the protein solution.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the peptide to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin). This analysis will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

Signaling Pathway and Biological Significance

The interaction between Mad1 and Sin3A is a cornerstone of a major transcriptional repression pathway. Mad1, through its N-terminal region containing the 6-21 sequence, acts as a DNA-binding transcription factor that recognizes specific E-box sequences in the promoters of target genes.[9] By recruiting the Sin3A corepressor, which in turn recruits histone deacetylases (HDACs), the Mad1-Sin3A complex leads to the deacetylation of histones in the vicinity of the promoter.[10] This results in a more condensed chromatin structure, rendering the DNA less accessible to the transcriptional machinery and ultimately leading to gene silencing.[5][9]

This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway has been implicated in various diseases, including cancer.[9] For instance, the Mad1-Sin3A complex is involved in the repression of the retinoic acid receptor beta (RARβ), a tumor suppressor gene.[9]

Visualizations

Signaling Pathway of Mad1-Sin3A Mediated Transcriptional Repression

Caption: Mad1-Sin3A pathway leading to transcriptional repression.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for determining binding thermodynamics using ITC.

References

- 1. Frontiers | MAD1: Kinetochore Receptors and Catalytic Mechanisms [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional Analysis of the Mad1-mSin3A Repressor-Corepressor Interaction Reveals Determinants of Specificity, Affinity, and Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution structure of the interacting domains of the Mad-Sin3 complex: implications for recruitment of a chromatin-modifying complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sin3A/MAD1 Complex, through Its PAH2 Domain, Acts as a Second Repressor of Retinoic Acid Receptor Beta Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sin3: Master Scaffold and Transcriptional Corepressor - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Repression: A Technical Guide to the Mad1-Sin3A PAH2 Interaction

For Immediate Release

SEATTLE, WA – December 12, 2025 – In the intricate world of transcriptional regulation, the precise control of gene expression is paramount to cellular function and organismal development. The interaction between the Mad1 protein and the Sin3A corepressor complex represents a critical nexus in the silencing of gene transcription. This technical guide provides an in-depth analysis of the binding affinity between the N-terminal Sin3-interacting domain (SID) of Mad1 (residues 6-21) and the second paired amphipathic helix (PAH2) domain of Sin3A, offering valuable insights for researchers and drug development professionals in oncology and developmental biology.

The Mad1-Sin3A interaction is a key mechanism for recruiting histone deacetylases (HDACs) to specific gene promoters, leading to chromatin condensation and transcriptional repression.[1] Dysregulation of this interaction has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document summarizes the quantitative binding data, details the experimental methodologies used to characterize this interaction, and illustrates the relevant biological pathways.

Quantitative Binding Affinity Data

The binding affinity between the Mad1 SID (6-21) and the Sin3A PAH2 domain has been quantified by several research groups, yielding dissociation constants (Kd) in the nanomolar range, indicative of a high-affinity interaction. These values are crucial for understanding the stability of the complex and for the development of targeted inhibitors.

| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |

| Mad1 (6-21) and mammalian Sin3A PAH2 | Not Specified | ~29 nM | --INVALID-LINK--, --INVALID-LINK-- |

| Mad1/Mxd1 SID (6-21) and GST-mSin3A PAH2 | Fluorescence Anisotropy | 51 ± 4 nM | --INVALID-LINK-- |

Experimental Protocols

The determination of the binding affinity and the elucidation of the functional consequences of the Mad1-Sin3A interaction rely on a variety of sophisticated experimental techniques. Detailed below are protocols for key assays used in these investigations.

Fluorescence Anisotropy Assay

This technique is used to measure the binding affinity between the fluorescently labeled Mad1 (6-21) peptide and the Sin3A PAH2 domain in solution. The principle lies in the change in the rotational diffusion of the small fluorescent peptide upon binding to the larger protein domain.

Protocol:

-

Protein and Peptide Preparation:

-

Express and purify the Sin3A PAH2 domain (e.g., as a GST-fusion protein in E. coli).

-

Synthesize the Mad1 (6-21) peptide with a fluorescent label (e.g., fluorescein) at the N-terminus.

-

-

Instrumentation:

-

Use a fluorometer capable of measuring fluorescence polarization/anisotropy.

-

Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

-

-

Binding Assay:

-

Prepare a series of dilutions of the unlabeled Sin3A PAH2 protein in a suitable binding buffer.

-

Add a constant, low concentration of the fluorescently labeled Mad1 (6-21) peptide to each dilution.

-

Incubate the samples to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence anisotropy of each sample.

-

Plot the change in anisotropy as a function of the Sin3A PAH2 concentration.

-

Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Experimental Workflow for Fluorescence Anisotropy

Workflow for determining binding affinity using fluorescence anisotropy.

GST Pull-Down Assay

This in vitro technique is used to demonstrate a physical interaction between the two proteins.

Protocol:

-

Protein Expression:

-

Express the "bait" protein, Mad1-SID, as a fusion with Glutathione-S-Transferase (GST) in E. coli.

-

The "prey" protein, Sin3A, can be in vitro transcribed and translated with a radiolabel (e.g., [³⁵S]methionine) or expressed in a cell lysate.[2]

-

-

Binding Reaction:

-

Immobilize the GST-Mad1-SID fusion protein on glutathione-agarose beads.

-

Incubate the beads with the cell lysate or in vitro translated Sin3A.

-

-

Washing and Elution:

-

Wash the beads several times with a suitable buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Detect the prey protein (Sin3A) by autoradiography (if radiolabeled) or by Western blotting using an anti-Sin3A antibody.

-

Glutathione-S-Transferase (GST) Pull-Down Workflow

References

The Central Role of Mad1 in the Spindle Assembly Checkpoint: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers and developmental disorders.[1][2][3] At the heart of this intricate signaling network lies the Mitotic Arrest Deficient 1 (Mad1) protein. This technical guide provides an in-depth examination of Mad1's structure, its mechanism of action, its regulation at unattached kinetochores, and its crucial role in the catalytic amplification of the anaphase-inhibitory signal. We will delve into the quantitative aspects of Mad1-mediated interactions, detail key experimental protocols for its study, and explore its implications in disease and as a potential therapeutic target.

Molecular Architecture and Core Function of Mad1

Mad1 is a conserved nuclear protein that functions as a scaffold and catalytic platform.[1] Its primary role is to recruit its binding partner, Mad2, to unattached kinetochores, initiating a signaling cascade that culminates in the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][4]

Mad1 Structural Domains

Mad1 is an elongated homodimer, characterized by extensive coiled-coil regions. Its structure can be functionally divided into several key domains:

-

N-terminal Domain (NTD): Implicated in kinetochore localization and interactions with multiple kinetochore proteins.[5][6]

-

Coiled-Coil Regions: Mediate Mad1 homodimerization, forming a stable, elongated scaffold.[1][7]

-

Mad2-Interacting Motif (MIM): A short, conserved region that facilitates the tight binding of a "closed" conformation of Mad2 (C-Mad2).[6][8]

-

C-terminal Domain (CTD): A globular domain also essential for kinetochore targeting and interaction with other checkpoint proteins, including Bub1.[6][7][9]

Figure 1: Functional domains of the Mad1 protein.

The Mad1-Mad2 "Template" Model

The cornerstone of SAC signaling is the "Mad2 Template Model".[10] In this mechanism, Mad1 plays a catalytic, rather than stoichiometric, role. Mad2 exists in two key conformations: an inactive "open" state (O-Mad2) and an active "closed" state (C-Mad2).[9][10]

-

Stable Core Complex: At unattached kinetochores, a Mad1 homodimer is stably bound to two molecules of C-Mad2, forming a Mad1₂-C-Mad2₂ heterotetramer.[1][4]

-

Recruitment of Soluble Mad2: This kinetochore-localized complex acts as a receptor or "template" for soluble, cytosolic O-Mad2.[1][10]

-

Conformational Conversion: The binding of O-Mad2 to the Mad1-bound C-Mad2 catalyzes its conversion into the active C-Mad2 conformation.[1][11]

-

Transfer to Cdc20: This newly formed C-Mad2 is then transferred to the APC/C co-activator, Cdc20.[1] The Mad2-Cdc20 subcomplex is a crucial component of the Mitotic Checkpoint Complex (MCC), the ultimate inhibitor of the APC/C.[4]

This catalytic loop allows a single unattached kinetochore to generate a diffusible "wait anaphase" signal that rapidly propagates throughout the cell.[1][10]

Figure 2: The Mad2 Template Model signaling pathway.

Kinetochore Recruitment and Regulation of Mad1

Mad1's function is spatially and temporally regulated, centering on its recruitment to and release from kinetochores. This process is governed by a hierarchical signaling cascade initiated by the lack of microtubule attachment.

Hierarchical Recruitment Cascade

The localization of Mad1 to unattached kinetochores is a downstream event in the SAC signaling pathway and is dependent on the activity of several upstream kinases and scaffold proteins.[2]

-

Mps1 Kinase Activity: The kinase Mps1 is a master regulator of the SAC. At unattached kinetochores, Mps1 phosphorylates the kinetochore scaffold protein Knl1.

-

Bub1 Recruitment: Phosphorylated Knl1 recruits the Bub1:Bub3 complex.

-

Bub1 as a Mad1 Receptor: Mps1 then phosphorylates Bub1, creating a docking site for the Mad1:C-Mad2 complex.[2] The interaction is mediated by the C-terminal domain of Mad1, which contains a conserved Arg-Leu-Lys (RLK) motif, and a conserved region in Bub1.[4][12]

-

Other Factors: In metazoans, other protein complexes such as the RZZ (Rod/Zwilch/Zw10) complex are also required for robust Mad1 localization.[8][13]

Upon stable microtubule attachment, Mps1 activity at the kinetochore is silenced, leading to dephosphorylation of its substrates (likely by PP1 phosphatase), the dissociation of Mad1, and the silencing of the checkpoint.[2]

Figure 3: Hierarchical recruitment of Mad1 to kinetochores.

A Role Beyond Mad2 Recruitment

Emerging evidence indicates that Mad1's role extends beyond simply acting as a kinetochore anchor for Mad2. Studies have shown that artificially tethering Mad2 to kinetochores in the absence of Mad1 is insufficient to sustain a robust mitotic arrest.[9] This suggests Mad1 has an additional, indispensable function in checkpoint signaling.[9] This function requires its C-terminal domain and may involve facilitating the assembly of the full MCC by bringing checkpoint components into close proximity or by directly interacting with Cdc20.[5][9] For instance, Mps1-mediated phosphorylation of Mad1 at Thr716 has been shown to enhance its interaction with Cdc20.[5][8]

Quantitative Data on SAC Components and Interactions

A quantitative understanding of the protein-protein interactions and cellular concentrations of SAC components is vital for accurate modeling of the checkpoint and for drug development.

| Parameter | Interacting Proteins | Organism/System | Value | Citation |

| Binding Affinity (Kd) | p31comet – C-Mad2 | Human (ITC) | 0.24 µM | [14] |

| Mad2 – Cdc20 | Human (Estimated) | ~150 nM | [15] | |

| Cellular Concentration | Mad1 | Human (HeLa) | ~20 nM | [15] |

| Mad2 | Human (HeLa) | 120 - 400 nM | [15] | |

| Cdc20 | Human (HeLa) | 100 - 285 nM | [15] | |

| Bub1 | Human (HeLa) | ~100 nM | [15] | |

| BubR1 | Human (HeLa) | 90 - 130 nM | [15] | |

| Table 1: Summary of Quantitative Data for Key SAC Proteins. |

Key Experimental Protocols for Mad1 Research

The study of Mad1 function relies on a combination of molecular biology, biochemical, and cell imaging techniques.

Co-Immunoprecipitation (Co-IP) to Detect Mad1-Mad2 Interaction

This protocol is used to verify the interaction between Mad1 and Mad2 in vivo.

-

Cell Lysis: Culture HeLa cells to ~80% confluency. Arrest cells in mitosis using nocodazole (B1683961) (100 ng/mL) for 16 hours. Harvest and wash cells with ice-cold PBS. Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mad1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against Mad1 and Mad2. A band for Mad2 in the Mad1 IP lane (but not the IgG control) confirms the interaction.

Quantitative Immunofluorescence (qIF) for Kinetochore Localization

This method quantifies the amount of Mad1 localized at kinetochores.

-

Cell Culture and Treatment: Grow cells (e.g., HeLa or DLD-1) on glass coverslips. Treat with a microtubule poison like nocodazole to enrich for cells with unattached kinetochores.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 3% BSA in PBS for 1 hour. Incubate with primary antibodies (e.g., rabbit anti-Mad1 and human anti-centromere antibody like CREST/ACA to mark kinetochores) overnight at 4°C.

-

Secondary Antibodies: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 647 anti-human) for 1 hour at room temperature. Stain DNA with DAPI.

-

Imaging: Mount coverslips and acquire 3D image stacks using a high-resolution confocal microscope.

-

Quantification: Use imaging software (e.g., Imaris, Fiji) to identify kinetochores based on the CREST signal. Measure the integrated fluorescence intensity of the Mad1 signal at each kinetochore. The Mad1 signal is often normalized to the CREST signal to account for variations in staining or kinetochore size.[16]

Figure 4: Workflow for quantitative immunofluorescence of Mad1.

Mad1 in Cancer and as a Therapeutic Target

Given its central role in maintaining genomic stability, the dysregulation of Mad1 is frequently associated with human cancer.

Mad1 Overexpression and Chromosomal Instability

While loss of SAC function clearly promotes aneuploidy, studies have revealed that overexpression of Mad1 is a common feature in many human cancers, including breast and colorectal cancer, and often correlates with poor prognosis.[17][18] Paradoxically, elevated levels of Mad1 can weaken the SAC, leading to increased rates of chromosome mis-segregation and aneuploidy.[17] This may occur because excess Mad1 in the cytoplasm and at the nuclear periphery can sequester Mad2, reducing the pool available for rapid recruitment to unattached kinetochores.[17] Furthermore, overexpressed Mad1 can destabilize the tumor suppressor p53 during interphase.[18][19]

Implications for Drug Development

The reliance of cancer cells on a dysregulated SAC presents therapeutic opportunities.

-

Resistance to Microtubule Poisons: Cancers overexpressing Mad1 have shown resistance to taxane-based chemotherapies (e.g., paclitaxel).[17] These drugs activate the SAC, and a weakened checkpoint allows cancer cells to "slip" out of mitotic arrest and survive, often becoming polyploid.

-

Synthetic Lethality: The altered mitotic state in cells with dysregulated Mad1 may create dependencies on other pathways, opening avenues for synthetic lethal therapeutic strategies. For example, targeting other mitotic kinases like Mps1 or Aurora B in the context of Mad1 overexpression could be a viable approach.

-

Biomarker Potential: The expression level of Mad1 could serve as a predictive biomarker for patient response to specific anti-mitotic agents or checkpoint inhibitors.[17][20]

Conclusion and Future Directions

Mad1 is far more than a simple scaffold protein; it is the master regulator and catalytic engine of the spindle assembly checkpoint. Its intricate regulation at the kinetochore, its central role in the Mad2 template model, and its emerging functions beyond Mad2 recruitment underscore its importance in safeguarding the genome. The frequent dysregulation of Mad1 in cancer highlights its significance as both a driver of tumorigenesis and a potential therapeutic target. Future research will likely focus on further dissecting the non-canonical roles of Mad1, understanding the precise mechanisms of its regulation by post-translational modifications, and exploiting its dysregulation to develop novel, targeted cancer therapies.

References

- 1. Mad1 - Wikipedia [en.wikipedia.org]

- 2. Mad1 kinetochore recruitment by Mps1-mediated phosphorylation of Bub1 signals the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitotic checkpoint proteins Mad1 and Mad2 - structural and functional relationship with implication in genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mad1 contribution to spindle assembly checkpoint signalling goes beyond presenting Mad2 at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | MAD1: Kinetochore Receptors and Catalytic Mechanisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. MAD1: Kinetochore Receptors and Catalytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A direct role of Mad1 in the spindle assembly checkpoint beyond Mad2 kinetochore recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholarly Article or Book Chapter | The Mad1/Mad2 Complex as a Template for Mad2 Activation in the Spindle Assembly Checkpoint | ID: 8s45qj73d | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. File:MAD1 function in SAC.jpg - Wikimedia Commons [commons.wikimedia.org]

- 12. Molecular mechanism of Mad1 kinetochore targeting by phosphorylated Bub1 | EMBO Reports [link.springer.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Conformation-specific binding of p31comet antagonizes the function of Mad2 in the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.mpg.de [pure.mpg.de]

- 16. Quantitative Analysis of Kinetochore Protein Levels and Inter-Kinetochore Distances in Mammalian Cells During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Up-regulation of the mitotic checkpoint component Mad1 causes chromosomal instability and resistance to microtubule poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAD1 upregulation sensitizes to inflammation-mediated tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAD1 upregulation sensitizes to inflammation-mediated tumor formation | PLOS Genetics [journals.plos.org]

- 20. icr.ac.uk [icr.ac.uk]

Mad1 (6-21): A Core Fragment in Transcriptional Repression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Mad1 (6-21) peptide, a 16-amino acid fragment derived from the N-terminus of the Mad1 protein, plays a pivotal role in transcriptional regulation. This peptide encompasses the minimal domain required for the interaction with the Sin3A corepressor, a key event in the silencing of target genes. This technical guide provides a comprehensive overview of the Mad1 (6-21) fragment, its mechanism of action, and detailed experimental protocols for its study, catering to the needs of researchers and professionals in drug development.

Biochemical and Functional Properties

The Mad1 (6-21) peptide, with the sequence RMNIQMLLEAADYLER , functions as a critical molecular interface for the recruitment of the Sin3A corepressor complex. This interaction is central to the role of the full-length Mad1 protein as a transcriptional repressor.

Binding Affinity to Sin3A

The primary interaction partner of the Mad1 (6-21) fragment is the Paired Amphipathic Helix 2 (PAH2) domain of the Sin3A protein. This high-affinity interaction is the cornerstone of Mad1-mediated transcriptional repression. Quantitative analysis has been crucial in defining the strength of this interaction.

| Interacting Proteins | Method | Dissociation Constant (Kd) |

| Mad1 (6-21) and Sin3A PAH2 domain | Fluorescence Anisotropy | ~29 nM |

Table 1: Quantitative analysis of the binding affinity between the Mad1 (6-21) peptide and the Sin3A PAH2 domain. The dissociation constant (Kd) indicates a strong binding interaction.

The Mad1-Sin3A Signaling Pathway

The interaction between Mad1 (6-21) and Sin3A is a key step in a signaling pathway that leads to transcriptional repression. This pathway is integral to the regulation of cellular processes such as proliferation and differentiation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of the Mad1 (6-21) peptide and its interaction with Sin3A.

Synthesis and Purification of Mad1 (6-21) Peptide

Objective: To synthesize and purify the Mad1 (6-21) peptide (RMNIQMLLEAADYLER) for use in binding and functional assays.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Arginine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a ninhydrin (B49086) test.

-

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Glu, Tyr, etc.).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

-

Purification:

-

Precipitate the cleaved peptide in cold diethyl ether and collect the pellet by centrifugation.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

Fluorescence Anisotropy for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity between the Mad1 (6-21) peptide and the Sin3A PAH2 domain.

Protocol:

-

Labeling: Synthesize the Mad1 (6-21) peptide with a fluorescent label (e.g., fluorescein) at the N-terminus.

-

Reagents and Buffers:

-

Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Prepare a stock solution of the fluorescently labeled Mad1 (6-21) peptide in the binding buffer.

-

Prepare a series of dilutions of the purified Sin3A PAH2 domain protein in the binding buffer.

-

-

Measurement:

-

In a microplate, add a fixed concentration of the labeled Mad1 (6-21) peptide (e.g., 10 nM) to each well.

-

Add increasing concentrations of the Sin3A PAH2 domain to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Measure the fluorescence anisotropy using a plate reader equipped with appropriate polarization filters (excitation ~485 nm, emission ~520 nm for fluorescein).

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy as a function of the Sin3A PAH2 concentration.

-

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

-

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the interaction between Mad1 and Sin3A in a cellular context.

Protocol:

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in appropriate media.

-

Transfect the cells with expression vectors for tagged versions of Mad1 (e.g., FLAG-Mad1) and Sin3A (e.g., HA-Sin3A).

-

-

Cell Lysis:

-

After 24-48 hours, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated proteins.

-

Conclusion

The Mad1 (6-21) fragment is a powerful tool for investigating the mechanisms of transcriptional repression and for the development of potential therapeutic agents that target this pathway. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the intricacies of the Mad1-Sin3A interaction and its downstream consequences. A thorough understanding of this core interaction is essential for advancing our knowledge of gene regulation in health and disease.

Mechanism of Mad1 (6-21) interaction with Sin3A

An In-depth Technical Guide on the Mechanism of Mad1 (6-21) Interaction with Sin3A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the Mad1 transcriptional repressor and the Sin3A corepressor is a critical event in the regulation of gene expression, playing pivotal roles in cell proliferation, differentiation, and tumorigenesis. This guide provides a comprehensive technical overview of the molecular mechanism governing the interaction between the Sin3A-interacting domain (SID) of Mad1, specifically the 6-21 amino acid region, and the Paired Amphipathic Helix 2 (PAH2) domain of Sin3A. We will delve into the structural basis of this interaction, present quantitative binding data, detail key experimental methodologies, and visualize the associated molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and industry focused on understanding and targeting this crucial protein-protein interaction for therapeutic development.

Introduction

Transcriptional repression is a fundamental cellular process that is tightly controlled by the assembly of multi-protein complexes on specific gene promoters. A key player in this process is the Mad family of proteins, which function as antagonists of Myc-mediated transcriptional activation. Mad proteins exert their repressive effects by recruiting corepressor complexes, most notably the Sin3 complex, to target genes. The interaction between Mad1 and the corepressor Sin3A is central to this repressive function.

The primary interface for this interaction has been mapped to the N-terminal Sin3A-interacting domain (SID) of Mad1 and the second Paired Amphipathic Helix (PAH2) domain of Sin3A.[1][2] Structural and functional studies have revealed that the Mad1 SID, a short helical motif, binds with high affinity and specificity to a hydrophobic cleft on the surface of the Sin3A PAH2 domain.[3][4] This interaction is essential for the recruitment of the Sin3A/HDAC (histone deacetylase) complex to chromatin, leading to histone deacetylation and transcriptional silencing.[1][5]

This guide will focus specifically on the core interacting region of Mad1, amino acids 6-21, providing a detailed analysis of the binding mechanism, the experimental techniques used to characterize it, and the broader implications for drug discovery.

Molecular Mechanism of Interaction

The interaction between the Mad1 SID (6-21) and the Sin3A PAH2 domain is a classic example of a "folding-upon-binding" mechanism.[4] In its unbound state, the Mad1 SID peptide is largely unstructured.[4] Similarly, the Sin3A PAH2 domain exists in a partially folded conformation.[4] Upon binding, both domains undergo a significant conformational change, resulting in a stable, well-ordered complex.[3][4]

The Mad1 SID folds into an amphipathic α-helix, positioning its hydrophobic residues to dock into a deep hydrophobic groove on the surface of the Sin3A PAH2 domain, which itself folds into a canonical left-handed four-helix bundle.[3][4] This interaction is predominantly driven by hydrophobic contacts, with specific residues on both Mad1 and Sin3A playing critical roles in determining binding affinity and specificity.

Key Interacting Residues

Site-directed mutagenesis studies have identified several key residues that are crucial for the Mad1-Sin3A interaction. Within the Mad1 SID (specifically the 9-21 region), hydrophobic residues are essential for binding to the PAH2 domain. On the Sin3A PAH2 side, hydrophobic residues within the α1 and α2 helices form the binding cleft for the Mad1 SID.[4]

Quantitative Binding Data

The affinity of the Mad1 SID for the Sin3A PAH2 domain has been quantified using various biophysical techniques. These studies provide a quantitative basis for understanding the stability of the complex and for evaluating the effects of mutations or small molecule inhibitors.

| Interacting Partners | Technique | Dissociation Constant (Kd) | Reference |

| Mad1 SID peptide (aa 9-21) and Sin3A PAH2 domain | Fluorescence Polarization | ~60 nM | [4] |

| Mad1 peptide (aa 6-21) and Sin3A PAH2 domain | Fluorescence Polarization | 29 nM | [6] |

| mSin3B PAH2 and Pf1(200-241) (Mad1-like) | Isothermal Titration Calorimetry | ~3 µM | [7] |

| mSin3A PAH2 and Pf1(200-241) (Mad1-like) | Isothermal Titration Calorimetry | ~2 µM | [7] |

Signaling Pathways and Logical Relationships

The interaction between Mad1 and Sin3A is a key step in a larger signaling pathway that controls gene expression. The following diagram illustrates the recruitment of the Sin3A/HDAC complex by Mad1 to a target gene, leading to transcriptional repression.

Caption: Mad1-Sin3A transcriptional repression pathway.

Experimental Protocols

The study of the Mad1-Sin3A interaction relies on a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Fluorescence Polarization Assay

This assay is used to quantitatively measure the binding affinity between the Mad1 SID peptide and the Sin3A PAH2 domain in solution.

Protocol:

-

Peptide Synthesis: Synthesize the Mad1 SID peptide (e.g., amino acids 9-21) and label it with a fluorescent probe (e.g., fluorescein) at the N-terminus.[4]

-

Protein Expression and Purification: Express and purify the Sin3A PAH2 domain (wild-type or mutant) as a recombinant protein (e.g., in E. coli).

-

Binding Reaction: Prepare a series of reactions with a constant concentration of the fluorescently labeled Mad1 SID peptide (e.g., 2 nM) and increasing concentrations of the purified Sin3A PAH2 domain.[4]

-

Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader. The change in polarization is directly proportional to the fraction of the peptide that is bound to the protein.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the PAH2 domain concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Caption: Workflow for Fluorescence Polarization Assay.

GST Pull-Down Assay

This qualitative or semi-quantitative assay is used to demonstrate a direct physical interaction between two proteins in vitro.

Protocol:

-

Protein Expression: Express the Sin3A PAH2 domain as a fusion protein with Glutathione S-transferase (GST-PAH2) in E. coli. Express the Mad1 protein (or its SID) as a separate protein, which can be radiolabeled with [³⁵S]methionine via in vitro transcription and translation.[4]

-

Binding: Incubate the purified GST-PAH2 fusion protein (immobilized on glutathione-Sepharose beads) with the [³⁵S]-labeled Mad1 protein in a suitable binding buffer.[4]

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and autoradiography. A band corresponding to the Mad1 protein will be visible if it interacts with the GST-PAH2 domain.

Mammalian Two-Hybrid Assay

This cell-based assay is used to confirm the interaction between two proteins in vivo.

Protocol:

-

Plasmid Construction:

-

Transfection: Co-transfect mammalian cells (e.g., 293 cells) with the bait plasmid, the prey plasmid, and a reporter plasmid containing binding sites for the DNA-binding domain upstream of a reporter gene (e.g., luciferase).[4]

-

Reporter Gene Assay: After a suitable incubation period, lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity). A significant increase in reporter gene activity compared to controls indicates an interaction between the bait and prey proteins.

References

- 1. Sin3: Master Scaffold and Transcriptional Corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mad proteins contain a dominant transcription repression domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution structure of the interacting domains of the Mad-Sin3 complex: implications for recruitment of a chromatin-modifying complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Analysis of the Mad1-mSin3A Repressor-Corepressor Interaction Reveals Determinants of Specificity, Affinity, and Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sin3A/MAD1 Complex, through Its PAH2 Domain, Acts as a Second Repressor of Retinoic Acid Receptor Beta Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solution Structure of the mSin3A PAH2-Pf1 SID1 Complex: a Mad1/Mxd1-like Interaction Disrupted by MRG15 in the Rpd3S/Sin3S Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mad1 in Transcriptional Repression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mad1 protein is a critical component of the Myc/Max/Mad network, a key regulator of cell proliferation, differentiation, and apoptosis. While Myc-Max heterodimers are potent transcriptional activators, Mad1-Max complexes function as transcriptional repressors, antagonizing Myc-driven gene expression. This guide provides an in-depth technical overview of the molecular mechanisms underpinning Mad1-mediated transcriptional repression. We will explore the core protein-protein and protein-DNA interactions, the recruitment of the mSin3A/HDAC corepressor complex, and the subsequent chromatin modifications that lead to gene silencing. Furthermore, we will detail the signaling pathways, involving kinases such as AKT and cell cycle components like Cyclin E/CDK2, that modulate Mad1's repressive function. This document consolidates quantitative data on binding affinities and repression levels, provides detailed protocols for key experimental assays, and visualizes the relevant molecular pathways and workflows to serve as a comprehensive resource for researchers in the field.

The Core Mechanism of Mad1-Mediated Transcriptional Repression

Mad1 exerts its transcriptional repressive function through a multi-step process that involves dimerization with Max, sequence-specific DNA binding, and the recruitment of a potent corepressor complex.

Heterodimerization with Max and DNA Binding

Mad1 belongs to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) family of transcription factors. It has a weak affinity for homodimerization and must heterodimerize with another bHLH-Zip protein, Max, to bind DNA effectively[1]. The Mad1-Max heterodimer recognizes and binds to the same canonical E-box sequence (5'-CACGTG-3') as the oncogenic Myc-Max heterodimer[1]. This competition for a common binding partner (Max) and the same DNA target sites is a fundamental aspect of the functional antagonism between Myc and Mad1[2][3]. Studies have shown that Mad1/Max, c-Myc/Max, and Max/Max complexes exhibit comparable binding affinities for the E-box sequence, highlighting the competitive nature of these interactions at target gene promoters[4].

Recruitment of the mSin3A/HDAC Corepressor Complex

The key to Mad1's repressive function lies in its ability to recruit the mSin3A/histone deacetylase (HDAC) corepressor complex. This recruitment is mediated by a highly conserved N-terminal region in Mad1 known as the Sin3 interaction domain (SID)[5]. The SID of Mad1 is a dominant repression domain, and its interaction with the mSin3A protein is both necessary and sufficient for transcriptional repression[6].

Once recruited, the mSin3A complex brings with it histone deacetylases, primarily HDAC1 and HDAC2. This ternary complex of Mad1-Max bound to DNA, mSin3A, and HDACs is the functional unit of Mad1-mediated repression.

Histone Deacetylation and Chromatin Remodeling

The recruited HDACs catalyze the removal of acetyl groups from lysine (B10760008) residues on the N-terminal tails of core histones (H3 and H4) in the chromatin surrounding the target gene promoter. Histone acetylation is generally associated with a relaxed chromatin structure (euchromatin) that is permissive for transcription. Conversely, deacetylation leads to a more condensed chromatin state (heterochromatin), which physically restricts the access of the transcriptional machinery, including RNA polymerase II, to the DNA, thereby resulting in transcriptional silencing. The activity of HDACs is essential for Mad1-mediated repression, as treatment with HDAC inhibitors can abrogate this effect[7].

Regulation of Mad1's Repressive Function

The transcriptional repressive activity of Mad1 is not constitutive but is subject to regulation by various signaling pathways, ensuring dynamic control of gene expression in response to cellular cues.

Phosphorylation by the PI3K/AKT Pathway

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a key regulator of cell survival and proliferation, negatively regulates Mad1's function. AKT can physically interact with and phosphorylate Mad1 at a specific serine residue, Serine 145 (S145)[2][3]. This phosphorylation event has a profound impact on Mad1's activity:

-

Reduced DNA Binding Affinity: Phosphorylation of S145 significantly reduces the binding affinity of the Mad1-Max heterodimer for its target E-box sequences on DNA[2][3]. This decreased affinity allows the transcriptionally active Myc-Max complex to preferentially occupy these sites, leading to the activation of target genes.

-

Abrogation of Transcriptional Repression: Consequently, AKT-mediated phosphorylation abolishes Mad1's ability to repress its target genes, such as hTERT and ODC[2][3]. Experiments using a non-phosphorylatable S145A mutant of Mad1 show that it is resistant to the inhibitory effects of activated AKT[2][3].

In luciferase reporter assays, constitutively active AKT relieves Mad1-mediated repression, while a dominant-negative AKT mutant leads to a twofold increase in Mad1's repressive activity[2].

Antagonism by Cyclin E/CDK2

The cell cycle machinery also directly impinges on Mad1's repressive function. The Cyclin E/CDK2 complex, a key driver of the G1/S phase transition, can antagonize Mad1's activity. This antagonism is achieved through the physical interaction of Cyclin E/CDK2 with the Mad1-mSin3A-HDAC1 complex. This interaction interferes with the association between Mad1 and HDAC1, leading to a reduction in the histone deacetylase activity at Mad1-target promoters[8][9]. As a result, the chromatin remains in a more acetylated and transcriptionally permissive state, thus counteracting Mad1's repressive effects. This provides a mechanism to inactivate Mad1's anti-proliferative function during the G1 to S phase transition, allowing for the expression of genes required for DNA replication.

Quantitative Data on Mad1-Mediated Repression

The following tables summarize the available quantitative data regarding the binding affinities and repressive activity of Mad1.

Table 1: Binding Affinities

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| Mad1-Max-E-box DNA | Electrophoretic Mobility Shift Assay (EMSA) | Comparable to Myc-Max and Max-Max | [4] |

| Mad1 SID - mSin3A PAH2 | Mammalian Two-Hybrid | Strong interaction (60-fold activation) | [5] |

| Mad1-like SID (TIEG2) - mSin3A | GST pull-down | High Affinity | [10] |

Table 2: Transcriptional Repression

| Reporter Construct | Cell Line | Fold Repression | Reference |

| Gal4-TIEG2 NTD (Mad1-like SID) | Not specified | ~6.6-fold | [10] |

| E-box Luciferase | MDA-MB-435 | Repression relieved by active AKT, increased 2-fold by dominant-negative AKT | [2] |

| hTERT promoter-luciferase | T24, EJ bladder cancer | Dose-dependent repression | [11] |

| Bcl-6 promoter | WEHI 231 B cells | Down-regulation of expression | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chromatin Immunoprecipitation (ChIP)

This protocol is adapted for the analysis of Mad1 binding to its target gene promoters.

Objective: To determine the in vivo association of Mad1 with specific DNA sequences.

Materials:

-

Formaldehyde (B43269) (1% final concentration)

-

Glycine (0.125 M final concentration)

-

Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors)

-

Nuclear lysis buffer (e.g., SDS, EDTA, Tris, protease inhibitors)

-

Sonication equipment

-

Anti-Mad1 antibody (ChIP-grade)

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (SDS, NaHCO3)

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., hTERT, ODC, Bcl-6) and a negative control region

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis: Harvest and wash cells. Lyse the cell membrane with cell lysis buffer to release nuclei.

-

Nuclear Lysis and Chromatin Shearing: Lyse the nuclei with nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with the anti-Mad1 antibody or IgG control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes. Calculate the fold enrichment of Mad1 binding relative to the IgG control and a negative control genomic region.

Luciferase Reporter Assay

This protocol is designed to quantify the repressive effect of Mad1 on a target gene promoter.

Objective: To measure the effect of Mad1 expression on the activity of a promoter driving a luciferase reporter gene.

Materials:

-

Mammalian cell line

-

Expression vector for Mad1

-

Empty expression vector (control)

-

Luciferase reporter vector containing the promoter of interest (e.g., pGL3-hTERT-promoter)

-

A co-reporter vector for normalization (e.g., Renilla luciferase vector)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will be 70-90% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the Mad1 expression vector (or empty vector control), the firefly luciferase reporter vector, and the Renilla luciferase normalization vector using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression and reporter gene activity.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the luminescence (firefly activity).

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to the same sample and measure the luminescence again (Renilla activity).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold repression by dividing the normalized luciferase activity of the control (empty vector) by that of the Mad1-expressing cells.

Co-Immunoprecipitation (Co-IP)

This protocol is for demonstrating the in vivo interaction between Mad1 and mSin3A.

Objective: To determine if Mad1 and mSin3A physically associate within a cell.

Materials:

-

Cultured cells expressing Mad1 and mSin3A

-

Co-IP lysis buffer (non-denaturing)

-

Anti-Mad1 antibody (for immunoprecipitation)

-

Anti-mSin3A antibody (for western blotting)

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest and lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Mad1 antibody or IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-mSin3A antibody to detect the co-immunoprecipitated protein.

Conclusion and Future Directions

Mad1 plays a pivotal role in transcriptional repression by antagonizing the activity of the Myc oncoprotein. Its ability to recruit the mSin3A/HDAC corepressor complex to specific gene promoters is central to its function in controlling cell cycle progression and promoting differentiation. The regulation of Mad1's repressive activity by signaling pathways such as PI3K/AKT and cell cycle components like Cyclin E/CDK2 adds a layer of dynamic control, allowing cells to fine-tune gene expression in response to various stimuli.

For drug development professionals, the Mad1-mSin3A interaction and the enzymes involved in the regulatory pathways represent potential therapeutic targets. Small molecules that either mimic the Mad1 SID to disrupt the corepressor complex or modulate the activity of kinases that regulate Mad1 could offer novel strategies for cancer therapy, particularly in Myc-driven malignancies.

Future research should focus on obtaining high-resolution structural information of the entire Mad1-Max-DNA-mSin3A-HDAC complex to better understand the stoichiometry and spatial arrangement of its components. Furthermore, a comprehensive, quantitative understanding of the binding affinities and kinetics of these interactions will be crucial for the rational design of targeted therapeutics. The continued identification and validation of Mad1 target genes through genome-wide approaches will also provide a more complete picture of the biological processes regulated by this important transcriptional repressor.

References

- 1. mdpi.com [mdpi.com]

- 2. The suppression of MAD1 by AKT-mediated phosphorylation activates MAD1 target genes transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Suppression of MAD1 by AKT-Mediated Phosphorylation Activates MAD1 Target Genes Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Analysis of the Mad1-mSin3A Repressor-Corepressor Interaction Reveals Determinants of Specificity, Affinity, and Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mad proteins contain a dominant transcription repression domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Switch from Myc/Max to Mad1/Max binding and decrease in histone acetylation at the telomerase reverse transcriptase promoter during differentiation of HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mad1 function in cell proliferation and transcriptional repression is antagonized by cyclin E/CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcript regulation of human telomerase reverse transcriptase by c-myc and mad1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mad1 is a transcriptional repressor of Bcl-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The structure of the Mad1-Sin3A complex

An In-depth Technical Guide to the Structure and Function of the Mad1-Sin3A Corepressor Complex

Introduction

In the intricate landscape of eukaryotic gene regulation, the precise control of transcription is paramount for normal cellular processes such as development, differentiation, and proliferation. Transcriptional repression, a key mechanism for silencing gene expression, is often mediated by large multiprotein corepressor complexes. Among these, the Sin3A complex stands out as a master regulator, recruited to specific gene promoters by a diverse array of DNA-binding transcription factors. A paradigmatic example of this recruitment is the interaction between the Mad1 (MAX dimerization protein 1) and Sin3A proteins.[1][2] Mad1, a member of the basic helix-loop-helix zipper (bHLHZ) family of transcription factors, forms a heterodimer with MAX to bind specific E-box DNA sequences (CACGTG).[3] This binding, however, does not inherently lead to repression. Instead, Mad1 acts as an adaptor, recruiting the Sin3A corepressor complex to mediate the silencing of target genes, many of which are involved in cell cycle progression and proliferation.[2][3][4]

This technical guide provides a comprehensive overview of the structural basis of the Mad1-Sin3A interaction, detailing the molecular architecture of the complex, the quantitative biophysical parameters governing its formation, and the experimental methodologies employed to elucidate its structure and function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical transcriptional regulatory axis.

Core Structural Features of the Mad1-Sin3A Complex

The interaction between Mad1 and Sin3A is a highly specific protein-protein interface, primarily mediated by two well-defined domains: the Sin3-Interacting Domain (SID) of Mad1 and the Paired Amphipathic Helix 2 (PAH2) domain of Sin3A.[1][5][6] Structural studies, predominantly using Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that the formation of this complex involves a remarkable mutual folding transition of both domains.[1][3][7]

-

Mad1 Sin3-Interacting Domain (SID): In its unbound state, the Mad1 SID exists as a largely unstructured or random coil peptide.[3] Upon interaction with Sin3A, this domain undergoes a significant conformational change, folding into a stable, amphipathic α-helix.[1][7]

-

Sin3A Paired Amphipathic Helix 2 (PAH2) Domain: The free Sin3A PAH2 domain is also only partially folded.[3] Binding to the Mad1 SID induces its organization into a well-defined, left-handed four-helix bundle.[1][3][7] This bundle creates a deep, hydrophobic cleft on its surface.

The core of the interaction involves the docking of the hydrophobic face of the newly formed Mad1 SID α-helix into the hydrophobic cleft of the Sin3A PAH2 four-helix bundle.[1][3][7] This "helix-in-groove" recognition mode forms extensive hydrophobic contacts, which are the primary determinants of the binding specificity and affinity.[3] Key bulky hydrophobic residues within the α1 and α2 helices of the PAH2 domain (such as I308, V311, L329, and L332 in mSin3A) are crucial for accommodating the specific arrangement of hydrophobic residues (like L12, A15, and A16) on the Mad1 SID.[3]

Quantitative Data on Mad1-Sin3A Interaction

The stability and specificity of the Mad1-Sin3A complex have been quantitatively assessed through various biophysical techniques. While specific dissociation constants (Kd) are not always explicitly stated in the provided literature, mutational analyses and relative binding assays provide a semi-quantitative understanding of the key residues involved in the interaction. The data below is derived from GST pull-down assays comparing the binding of mutant proteins to the wild-type interaction.

| Interacting Partners | Mutation in Mad1 SID | Mutation in mSin3A PAH2 | Relative Binding (% of Wild-Type) | Reference |

| GST-Mad1-SID + Full-length mSin3A | Wild-Type | I308A | 96% | [3] |

| GST-Mad1-SID + Full-length mSin3A | Wild-Type | V311A | 89% | [3] |

| GST-Mad1-SID + Full-length mSin3A | Wild-Type | L329A | 51% | [3] |

| GST-Mad1-SID + Full-length mSin3A | Wild-Type | L332A | 46% | [3] |

| GST-Mad1-SID + Full-length mSin3A | L12A | Wild-Type | No interaction | [3] |

| GST-Mad1-SID + Full-length mSin3A | A15L | Wild-Type | ~5% | [3] |

| GST-Mad1-SID + Full-length mSin3A | A16L | Wild-Type | No interaction | [3] |

| GST-Mad1-SID (A16L) + Full-length mSin3A | A16L | V311A | ~100% (Restored interaction) | [3] |

| GST-Mad1-SID (A16L) + Full-length mSin3A | A16L | L329A | ~100% (Restored interaction) | [3] |

| GST-Mad1-SID + mSin3A (lacking PAH1 domain) | Wild-Type | Deletion (ΔPAH1) | ~17% (6-fold less binding) | [3] |

Note: The relative binding percentages are estimations based on phosphorimager quantification from the source material and illustrate the impact of specific mutations on the interaction strength.[3]

Signaling Pathway and Transcriptional Repression

The Mad1-Sin3A complex is a central node in a transcriptional repression pathway that links sequence-specific DNA binding to chromatin modification. The pathway is initiated by the formation of Mad1-MAX heterodimers, which recognize and bind to E-box sequences on the promoters of target genes. The SID domain of Mad1 then recruits the Sin3A corepressor complex. Sin3A itself is a large scaffold protein that orchestrates the assembly of a larger complex containing multiple enzymatic subunits, most notably Histone Deacetylases 1 and 2 (HDAC1/2).[2][4] The recruited HDACs catalyze the removal of acetyl groups from histone tails in the local chromatin environment. This deacetylation leads to a more condensed chromatin structure (heterochromatin), which is generally inaccessible to the transcriptional machinery, resulting in potent gene silencing.[8]

Experimental Protocols and Workflows

The structure and interaction of the Mad1-Sin3A complex have been elucidated through a combination of structural biology, biochemical, and molecular biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the solution structure of the Mad1 SID-Sin3A PAH2 complex, revealing the mutual folding mechanism.[1][7][9]

Methodology:

-

Protein Expression and Purification: The coding sequences for the human Mad1 SID and mammalian Sin3A PAH2 domain are cloned into expression vectors.[9] The proteins are expressed in E. coli, often with isotopic labeling (¹⁵N and/or ¹³C) for multidimensional NMR experiments.[9]

-

Complex Formation: The purified domains are mixed in equimolar amounts to form the complex.[9]

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCACB, NOESY) are performed on a high-field NMR spectrometer.[9]

-

Structure Calculation: Resonance assignments are made, and distance restraints (from NOEs) and dihedral angle restraints are derived from the spectral data.[9] These restraints are then used in computational software (e.g., CNS, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.[7][9]

Co-Immunoprecipitation (Co-IP) and GST Pull-Down Assays

These related techniques are used to demonstrate protein-protein interactions in vivo (Co-IP) and in vitro (GST pull-down).[3][4][10]

Methodology (Co-IP):

-

Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing buffer to preserve protein complexes.[10]

-

Immunoprecipitation: An antibody specific to a "bait" protein (e.g., Mad1) is added to the cell lysate and incubated to form antibody-antigen complexes.[10][11]

-

Complex Capture: Protein A/G beads are added, which bind to the Fc region of the antibody, thus immobilizing the entire complex.[10]

-

Washing: The beads are washed several times to remove non-specifically bound proteins.[12]

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein (e.g., Sin3A) is detected by Western blotting.[4][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the kinetics (association rate constant, k_a; dissociation rate constant, k_d) and affinity (dissociation constant, K_D) of biomolecular interactions in real time.[13][14][15]

Methodology:

-

Ligand Immobilization: One protein (the "ligand," e.g., Sin3A PAH2) is immobilized onto the surface of a sensor chip.[14]

-

Analyte Injection: The interacting partner (the "analyte," e.g., Mad1 SID) is flowed over the sensor surface at various concentrations.[14]

-

Association Phase: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).[16]

-

Dissociation Phase: Buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[16]

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to calculate k_a, k_d, and K_D (K_D = k_d/k_a).[13][16]

Conclusion

The interaction between Mad1 and Sin3A is a cornerstone of transcriptional repression, providing a clear structural paradigm for how a DNA-binding factor recruits a large, chromatin-modifying complex. The detailed structural knowledge, derived from NMR and supported by extensive biochemical analysis, reveals a sophisticated mechanism of mutual induced folding that ensures high specificity and stability. This interaction is not merely a static structural feature but the lynchpin of a dynamic regulatory pathway that silences genes critical to cell fate decisions. Understanding the precise architecture of the Mad1 SID docked within the Sin3A PAH2 domain has paved the way for the design of peptide and small-molecule inhibitors that can disrupt this interaction.[4][17] Such inhibitors hold therapeutic promise, particularly in oncology, by offering a means to reactivate tumor suppressor genes that are aberrantly silenced by the Mad1-Sin3A complex.[4][18] The continued study of this complex will undoubtedly yield further insights into the fundamental mechanisms of gene regulation and provide new avenues for therapeutic intervention.

References

- 1. Solution structure of the interacting domains of the Mad-Sin3 complex: implications for recruitment of a chromatin-modifying complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sin3: Master Scaffold and Transcriptional Corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Analysis of the Mad1-mSin3A Repressor-Corepressor Interaction Reveals Determinants of Specificity, Affinity, and Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sin3A/MAD1 Complex, through Its PAH2 Domain, Acts as a Second Repressor of Retinoic Acid Receptor Beta Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mad proteins contain a dominant transcription repression domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1g1e - NMR STRUCTURE OF THE HUMAN MAD1 TRANSREPRESSION DOMAIN SID IN COMPLEX WITH MAMMALIAN SIN3A PAH2 DOMAIN - Summary - Protein Data Bank Japan [pdbj.org]

- 8. researchgate.net [researchgate.net]

- 9. Solution Structure of the mSin3A PAH2-Pf1 SID1 Complex: a Mad1/Mxd1-like Interaction Disrupted by MRG15 in the Rpd3S/Sin3S Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 13. bioradiations.com [bioradiations.com]

- 14. nicoyalife.com [nicoyalife.com]

- 15. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. The Sin3A/MAD1 Complex, through Its PAH2 Domain, Acts as a Second Repressor of Retinoic Acid Receptor Beta Expression in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Life of Mad1: A Technical Guide to its Cellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic Arrest Deficient 1 (Mad1) is a cornerstone of the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during cell division. The precise spatial and temporal localization of the full-length Mad1 protein is paramount to its function in preventing aneuploidy, a hallmark of many cancers. This technical guide provides an in-depth exploration of the cellular localization of Mad1, detailing its dynamic recruitment to and release from distinct subcellular compartments. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows governing Mad1's localization, offering a comprehensive resource for researchers in cell biology and oncology.

Cellular Localization of Full-Length Mad1

The full-length Mad1 protein exhibits a dynamic and cell cycle-dependent localization pattern, shuttling between two primary residences: the nuclear pore complex (NPC) during interphase and the kinetochores of unattached chromosomes during mitosis.[1][2] This dual localization is critical for its role in both the basal maintenance of the SAC and its robust activation in response to improper microtubule-kinetochore attachments.

Interphase: Guardian of the Nuclear Pore

During interphase, Mad1 is predominantly found at the nuclear basket of the NPC through its interaction with the nucleoporin Tpr (Translocated Promoter Region).[3][4] This localization is not merely a passive sequestration but is believed to contribute to a basal level of mitotic checkpoint complex (MCC) generation, priming the cell for a rapid response upon mitotic entry.[4] The N-terminal domain of Mad1 is crucial for this interaction with Tpr.[4]

Mitosis: Sentinel of the Kinetochore

Upon entry into mitosis, a significant pool of Mad1 relocates to the kinetochores of chromosomes that have not yet achieved stable bipolar attachment to the mitotic spindle.[5][6] This recruitment is a hallmark of an active SAC and is essential for the catalytic amplification of the "wait anaphase" signal.[5] At unattached kinetochores, Mad1, in a complex with Mad2, acts as a template to convert soluble, "open" Mad2 (O-Mad2) into its "closed" conformation (C-Mad2), which is the active form that inhibits the anaphase-promoting complex/cyclosome (APC/C).[1][5] Once chromosomes achieve biorientation and are under tension, Mad1 is removed from the kinetochores, contributing to the silencing of the SAC.[1]

Quantitative Analysis of Mad1 Localization